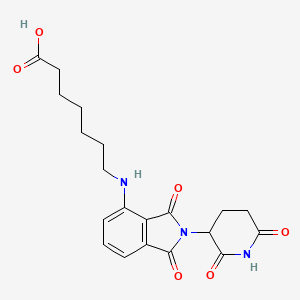

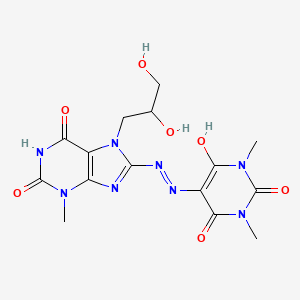

Pomalidomide-C6-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

生化分析

Biochemical Properties

Pomalidomide-C6-COOH interacts with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the recruitment of CRBN protein . This compound can be connected to the ligand for protein by a linker to form PROTAC .

Cellular Effects

This compound has demonstrated significant therapeutic activity in multiple myeloma . It has been shown to inhibit stromal cell adhesion and markedly inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon (CRBN), forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of this compound .

Temporal Effects in Laboratory Settings

This compound has shown to be effective in reducing functional impairments in a well-characterized animal model of TBI within 5 hours post-injury

Dosage Effects in Animal Models

In animal models, this compound has shown strong antiangiogenic and teratogenic effects .

Metabolic Pathways

This compound is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .

Subcellular Localization

The subcellular localization of this compound is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when CRBN is present in the cytoplasm

准备方法

合成路线和反应条件: 泊马度胺-C6-COOH 的合成涉及制备泊马度胺-连接体,这些连接体对于形成这些偶联物至关重要。 这些连接体的制备可以通过多种方法实现,包括芳香胺的烷基化和酰化 . 该过程通常包括在偶联剂和合适的溶剂存在下,使硝基邻苯二甲酸与 3-氨基哌啶-2,6-二酮反应,以获得 3-(3-硝基邻苯二甲酰亚胺基)-哌啶-2,6-二酮 .

工业生产方法: 泊马度胺-C6-COOH 的工业生产可以通过多步连续流动合成来实现。 这种方法可以实现可靠且稳健的生产过程,确保高产率和纯度 . 该过程涉及多个步骤,包括使用各种有机溶剂和反应条件来获得所需产物。

化学反应分析

反应类型: 泊马度胺-C6-COOH 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于该化合物的合成和修饰以适应不同的应用至关重要 .

常用试剂和条件: 泊马度胺-C6-COOH 合成中使用的常用试剂包括硝基邻苯二甲酸、3-氨基哌啶-2,6-二酮和各种偶联剂 . 反应通常在环境温度到 80°C 的温度范围内进行,使用具有不同极性的各种有机溶剂 .

形成的主要产物: 从这些反应中形成的主要产物包括各种泊马度胺衍生物,这些衍生物用于开发 PROTAC 和其他靶向蛋白降解技术 .

科学研究应用

泊马度胺-C6-COOH 在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。 在化学方面,它被用作合成靶向蛋白降解剂的构建模块 . 在生物学和医学方面,它被用于开发治疗多发性骨髓瘤和其他癌症的新疗法 . 在工业中,它被用于生产各种药物和生物技术产品 .

相似化合物的比较

泊马度胺-C6-COOH 与其他免疫调节药物 (IMiDs) 相似,如沙利度胺、来那度胺和米昔度胺 . 它在 PROTAC 技术中的应用能力使其成为靶向蛋白降解的宝贵工具 . 与类似物相比,泊马度胺-C6-COOH 具有更高的疗效和毒性特征,使其成为某些应用的首选 .

类似化合物列表:- 沙利度胺

- 来那度胺

- 米昔度胺

- 依贝度胺

属性

IUPAC Name |

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIUAJFCJMMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)

![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)

![5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2743718.png)

![2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2743719.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)

![7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)